molecular formula C15H29NO6 B12706860 1-Ethyl-2,2,6,6-tetramethylpiperidine hydrogen tartrate CAS No. 97589-76-9

1-Ethyl-2,2,6,6-tetramethylpiperidine hydrogen tartrate

Cat. No.: B12706860
CAS No.: 97589-76-9
M. Wt: 319.39 g/mol
InChI Key: XLBILJOBHUTRSB-UHFFFAOYSA-N
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Description

Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate: is an organic compound belonging to the piperidine family. It is characterized by the presence of a piperidine ring substituted with ethyl and tetramethyl groups, and it is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine derivative with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of advanced catalysts and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidants: Oxone is commonly used for oxidation reactions.

    Catalysts: Various catalysts, including metal-based catalysts, are used to facilitate substitution and reduction reactions.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed:

    Hydroxylamines: Formed through oxidation reactions.

    Allylated Tertiary Amines: Formed through substitution reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is used as a hindered base in organic synthesis. It is employed in the preparation of metallo-amide bases and selective generation of silylketene acetals .

Biology: In biological research, this compound is used to study the effects of hindered bases on various biochemical pathways and reactions.

Medicine: While not directly used as a therapeutic agent, its derivatives are explored for potential medicinal applications, including as intermediates in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and stabilizers .

Mechanism of Action

The mechanism of action of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate involves its role as a hindered base. It interacts with various molecular targets, including acids and electrophiles, to facilitate chemical reactions. The steric hindrance provided by the tetramethyl groups enhances its selectivity and reactivity in specific pathways .

Comparison with Similar Compounds

Uniqueness: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.

Properties

CAS No.

97589-76-9

Molecular Formula

C15H29NO6

Molecular Weight

319.39 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;1-ethyl-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C11H23N.C4H6O6/c1-6-12-10(2,3)8-7-9-11(12,4)5;5-1(3(7)8)2(6)4(9)10/h6-9H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

XLBILJOBHUTRSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CCCC1(C)C)(C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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